molecular formula C10H11NO4 B13046550 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate

Cat. No.: B13046550
M. Wt: 209.20 g/mol
InChI Key: PHUMFKWKFFVNRN-UHFFFAOYSA-N
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Description

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include a temperature range of 200-300°C and a pressure of 12-13 MPa .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for efficient production with a yield of approximately 70%, along with the formation of small amounts of other pyridine bases .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions include nicotinic acid and other derivatives of pyridine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique chemical reactions it undergoes. Its ability to serve as a precursor to nicotinic acid and other biologically active derivatives highlights its significance in various scientific and industrial applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-O-ethyl 2-O-methyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C10H11NO4/c1-3-15-9(12)7-4-5-8(11-6-7)10(13)14-2/h4-6H,3H2,1-2H3

InChI Key

PHUMFKWKFFVNRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

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